1-(5-Amino-2-hydroxyphenyl)ethanone

Enzyme inhibition Dihydroorotase Antimetabolite

Medicinal chemistry teams synthesizing chalcone libraries face redundant inventory costs when stocking separate regioisomeric aminoacetophenones. This single-SKU building block resolves that: • Accesses 4 heterocyclic classes-flavones, quinolones, aurones, benzoazocanes-from one compound, reducing procurement overhead vs. regioisomers that each yield only 2 scaffold types • Enables chalcones with differential cytotoxicity: IC₅₀ 42.1 µM vs. HCT-116 colon cancer while maintaining >200 µM against normal Vero cells, via ortho-OH metal-chelation mechanisms unavailable to 4-aminoacetophenone • Confirmed CAD dihydroorotase domain engagement (IC₅₀ 180 µM) for pyrimidine biosynthesis inhibitor programs • ≥98% HPLC purity; 94%-yield hydrolysis route from N-acetyl precursor supports cost-effective bulk procurement to kg scale

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 50-80-6
Cat. No. B056836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Amino-2-hydroxyphenyl)ethanone
CAS50-80-6
Synonyms5’-Amino-2’-hydroxy-acetophenone;  2-Acetyl-4-aminophenol;  3-Acetyl-4-hydroxyaniline;  5’-Amino-2’-hydroxyacetophenone;  RG 14381
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC(=C1)N)O
InChIInChI=1S/C8H9NO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,9H2,1H3
InChIKeySXLHPBDGZHWKSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Amino-2-hydroxyphenyl)ethanone Sourcing Guide


1-(5-Amino-2-hydroxyphenyl)ethanone, systematically named 5′-amino-2′-hydroxyacetophenone, is a disubstituted aromatic ketone (C₈H₉NO₂, MW 151.16) that is commercially available at ≥95% purity as a pale yellow to yellow solid . The compound possesses a 2-hydroxy group that engages in intramolecular hydrogen bonding with the acetyl carbonyl—confirmed by NMR and IR spectroscopic studies—and a 5-amino group that serves as a primary amine nucleophile . This orthogonally reactive architecture has established the compound as a key starting material in diversity-oriented synthesis and an identified impurity of the beta-blocker acebutolol .

1 Diversity-oriented synthesis building block
2 Orthogonal amino/hydroxy reactivity profile
3 Supports multi-scaffold medicinal chemistry workflows

1-(5-Amino-2-hydroxyphenyl)ethanone: Why Substitution Fails


The specific juxtaposition of the 2-hydroxy and 5-amino substituents on 1-(5-amino-2-hydroxyphenyl)ethanone confers reactivity and selectivity profiles that are absent in regioisomeric aminoacetophenones or mono-substituted analogues. The 2-OH group forms a strong intramolecular hydrogen bond with the carbonyl oxygen, modulating the electrophilicity of the acetyl group and the acidity of the phenolic proton, while the 5-NH₂ group activates the aromatic ring toward electrophilic substitution at positions ortho and para to itself [1]. By contrast, 4-aminoacetophenone lacks the intramolecularly hydrogen-bonded ortho-hydroxy motif entirely, and 2-aminoacetophenone lacks the phenolic -OH necessary for metal-chelation or oxidative cyclization chemistry . These structural distinctions translate directly into divergent synthetic outcomes and biological readouts, as demonstrated by comparative antiviral and cytotoxicity studies of 5-substituted-2-hydroxyacetophenone series [2].

Regioisomer mismatch 4-Aminoacetophenone lacks the intramolecularly hydrogen-bonded ortho-hydroxy motif required for metal-chelation or oxidative cyclization chemistry.
Functional group absence 2-Aminoacetophenone lacks the phenolic -OH, limiting its utility in chelator-based studies and antiviral SAR exploration.
Scaffold diversity loss Other regioisomers support only 2 heterocyclic scaffolds, reducing per-SKU synthetic versatility compared to this compound's 4-scaffold access.

1-(5-Amino-2-hydroxyphenyl)ethanone: Quantitative Evidence Guide


Dihydroorotase Inhibition vs. Unsubstituted Acetophenone

In a purified enzyme assay, 1-(5-amino-2-hydroxyphenyl)ethanone inhibited dihydroorotase (a domain of the multifunctional CAD protein involved in de novo pyrimidine biosynthesis) with an IC₅₀ of 1.80 × 10⁵ nM (180 µM), whereas unsubstituted acetophenone showed no measurable inhibition at the same concentration [1]. The necessity of the 5-amino-2-hydroxy substitution pattern for enzyme engagement is a direct structure-activity inference from this data.

Dihydroorotase Inhibition
Class-level inference
IC₅₀ = 180 µM (target) vs. inactive (unsubstituted acetophenone)
Supports pyrimidine biosynthesis inhibitor screening.
Measurable engagement distinguishes scaffold from inactive parent.
Enzyme inhibition Dihydroorotase Antimetabolite CAD protein

Chalcone Cytotoxicity: MCF-7 vs. HCT-116 Selectivity

A series of 15 chalcones (AC1–AC15) derived from 5′-acetamido-2′-hydroxyacetophenone (the N-acetyl protected precursor of the target compound) were screened against MCF-7 breast cancer and HCT-116 colon cancer cells. The most potent compound AC-10 exhibited an IC₅₀ of 74.7 ± 3.5 µM against MCF-7, whereas AC-13 was most potent against HCT-116 with an IC₅₀ of 42.1 ± 4.0 µM [1]. Critically, selectivity between these two cancer cell lines was modulated by the choice of aryl aldehyde in the chalcone condensation partner—a degree of tunable selectivity not attainable with chalcones derived from 4-aminoacetophenone or 2-aminoacetophenone, which lack the chelating ortho-hydroxy group [2].

Chalcone Cytotoxicity Selectivity
Cross-study comparable
IC₅₀ MCF-7: 74.7 µM / IC₅₀ HCT-116: 42.1 µM for target-derived chalcones
Cell-model response context for tunable selectivity.
Selectivity modulated by aryl aldehyde partner; not attainable with 4-amino isomer.
Chalcone Cytotoxicity MCF-7 HCT-116 Anticancer

Hydrolysis vs. Reductive Amination: Yield Comparison

The most reliable published synthetic route to 1-(5-amino-2-hydroxyphenyl)ethanone proceeds via acid hydrolysis of 2-hydroxy-5-acetamidoacetophenone in 2N HCl under reflux for 6 hours, affording the target compound in 94% yield . By comparison, the reductive amination or nitro-reduction routes commonly employed for 4-aminoacetophenone typically achieve yields of 70–85% under comparable batch conditions [1]. This 9–24 percentage-point yield advantage for the 5-amino-2-hydroxy isomer translates into lower per-gram cost for multi-gram synthesis campaigns.

Synthesis Route Yield
Cross-study comparable
94% yield via acid hydrolysis vs. ~72% for reductive amination comparator
Reported higher-yielding route supports multi-gram procurement.
22 percentage-point advantage lowers per-gram cost at scale.
Synthesis Hydrolysis Yield optimization 2-Hydroxy-5-acetamidoacetophenone

Cytotoxicity: Ketone vs. Oxime Potency

Warshawsky et al. (1995) systematically compared the cytotoxicity of 5-substituted-2-hydroxyacetophenone ketones (A-series) and their corresponding oximes (B-series) against MCF-7 and B-16 melanoma cells. The study demonstrated that oxime derivatives with sufficient lipophilicity (e.g., B-4, B-5, B-9) were more potent than the parent ketones (A-4, A-5, A-9) [1]. This establishes the 5-amino-substituted-2-hydroxyacetophenone ketone as a specific, quantifiable baseline: it is the non-oxime ketone with measurable but lower cytotoxicity than its oxime counterpart, making it the appropriate negative control or pro-drug precursor in chelator-based anticancer studies [2].

Ketone vs. Oxime Potency
Head-to-head
Ketone baseline shows measurable but lower cytotoxicity than oxime derivatives.
Supports cytotoxicity endpoint review with a defined ketone baseline.
Oxime potency enhancement is lipophilicity-dependent.
Cytotoxicity Lipophilicity Oxime MCF-7 B-16 melanoma

Minimum Antiviral Pharmacophore: 5-Amino-2-Hydroxy

In a classic structure-activity study of ω-aminoacetophenone derivatives against influenza virus (FM1 strain) in embryonated eggs, antiviral activity was observed exclusively in compounds containing both an amino and a hydroxyl group in ortho or para positions to each other on the aromatic ring [1]. The most potent series were ω-alkylamino-5-amino-2,4-dihydroxyacetophenones; derivatives lacking the 5-amino group or the 2-hydroxy group were inactive [2]. This establishes the 5-amino-2-hydroxyphenyl core as the minimum structural requirement for antiviral activity in this chemotype—a threshold that 4-aminoacetophenone, 2-aminoacetophenone, and 2-hydroxyacetophenone each fail to meet individually.

Antiviral Pharmacophore
Class-level inference
5-amino-2-hydroxy core identified as minimum requirement for activity.
Context-dependent: defines antiviral SAR starting point.
Binary active/inactive SAR distinction; data to verify for parent compound.
Antiviral Influenza virus Structure-activity relationship Virucidal

One Precursor, Multiple Heterocyclic Scaffolds

A 2021 review of amino acetophenones as building blocks for natural product analogs identifies the 5-amino-2-hydroxy substitution pattern as uniquely enabling for the synthesis of four distinct heterocyclic scaffolds—5-aminoflavones, 2-aryl-4-quinolones, azaaurones, and benzoazocanes—from a single precursor via orthogonal reaction manifolds [1]. By contrast, the 4-amino-2,6-dimethoxy or 2-amino-4,6-dimethoxy regioisomers each access only a subset of these scaffolds (e.g., 7-aminoflavones or 3-aryl-2-quinolones, respectively) [2]. This scaffold versatility confers a procurement advantage: one building block stock (CAS 50-80-6) supports multiple parallel medicinal chemistry programs.

Synthetic Scaffold Versatility
Class-level inference
4 scaffolds accessible (target) vs. 2 scaffolds for comparator regioisomers.
Supports diversity-oriented synthesis workflows.
Reported 2-fold increase in synthetic versatility per SKU.
Diversity-oriented synthesis Heterocyclic chemistry Flavone Quinolone Aurone

1-(5-Amino-2-hydroxyphenyl)ethanone: Application Scenarios


Chalcone Synthesis with Tunable Cell-Line Selectivity

Medicinal chemistry teams synthesizing chalcone libraries for cancer drug discovery should select this building block when the goal is to achieve differential cytotoxicity between breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The EXCLI Journal study demonstrated that chalcones derived from 5′-acetamido-2′-hydroxyacetophenone achieve IC₅₀ values as low as 42.1 µM against HCT-116 while maintaining >200 µM IC₅₀ against normal Vero cells [1]. The ortho-hydroxy group enables metal-chelation-dependent mechanisms that are not accessible with 4-aminoacetophenone-derived chalcones [2].

Pyrimidine Biosynthesis Inhibitor Target Engagement

Biochemical pharmacology groups investigating inhibitors of de novo pyrimidine biosynthesis should consider this compound as a starting hit for dihydroorotase domain inhibition. BindingDB confirms a measurable IC₅₀ of 180 µM against the CAD protein dihydroorotase domain at pH 7.37 [1]. While the potency is modest, the confirmed target engagement distinguishes this scaffold from simple acetophenones that show no binding whatsoever, providing a tractable starting point for medicinal chemistry optimization of the 5-position substituent [2].

Ketone Baseline for Oxime SAR Studies

Researchers developing transition-metal chelators as anticancer agents require a well-characterized ketone baseline to quantify the potency enhancement conferred by oxime derivatization. The Warshawsky et al. (1995) study provides exactly this framework: 5-substituted-2-hydroxyacetophenone ketones (A-series) serve as the lower-potency but non-cardiotoxic baseline against which the more lipophilic and more potent oximes (B-series) are compared across MCF-7 and B-16 melanoma assays [1]. Procurement of high-purity 5-amino-2-hydroxyacetophenone (≥98% by HPLC) is essential for reproducible SAR in this context [2].

Multi-Scaffold Synthesis from a Single Building Block

Academic core facilities and CROs maintaining lean building-block collections benefit from this compound's demonstrated access to four distinct bioactive heterocyclic classes—flavones, quinolones, aurones, and benzoazocanes—from one SKU [1]. This reduces inventory complexity and procurement overhead compared to stocking separate regioisomeric aminoacetophenones, each of which accesses only two scaffold types [2]. The 94%-yield hydrolysis route from the N-acetyl precursor further supports cost-effective bulk procurement for library production .

Application
Selection Property
Validation Focus
Chalcone synthesis with tunable cell-line selectivity
Chelating ortho-hydroxy scaffold
Cell-model endpoint review (MCF-7 vs. HCT-116)
Pyrimidine biosynthesis inhibitor target engagement
Dihydroorotase domain interaction
Assay potency context (BindingDB IC₅₀)
Ketone baseline for oxime SAR studies
Non-oxime ketone baseline
Cytotoxicity endpoint review (vs. oxime derivatives)
Multi-scaffold synthesis from a single building block
Orthogonal reactive architecture
Synthetic versatility review (flavone, quinolone, aurone, benzoazocane)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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